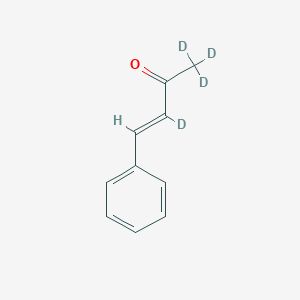

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 typically involves the deuteration of trans-4-Phenyl-3-buten-2-one. One common method is the catalytic hydrogenation of the corresponding non-deuterated compound in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely and efficiently .

化学反応の分析

Types of Reactions: trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

Trans-4-Phenyl-3-buten-2-one derivatives have been investigated for their anticancer properties. Research indicates that compounds related to this structure can act as DNA-targeting agents. For instance, studies have synthesized conjugates of α,β-unsaturated ketones with pyrroloquinoline nuclei to evaluate their biological activity against cancer cells. These compounds demonstrate potential in targeting specific cancer pathways, making them candidates for further development in cancer therapeutics .

Metabolic Studies

The metabolism of trans-4-phenyl-3-buten-2-one in vivo has been studied extensively. In experiments involving rats and dogs, it was found that the compound undergoes reductive metabolism primarily to 4-phenyl-2-butanone (PBA), which is considered a detoxification product. This metabolic pathway is crucial for understanding the safety and efficacy of using such compounds in food additives and pharmaceuticals . The mutagenic properties of trans-4-phenyl-3-buten-2-one were also assessed using the Ames test, revealing potential concerns regarding its use in consumer products .

Flavoring Agent

Trans-4-Phenyl-3-buten-2-one is utilized as a flavoring agent due to its pleasant aroma. It is commonly used in food products and fragrances, contributing to the sensory profile of various consumables. Regulatory assessments have indicated that while it can enhance flavor, careful monitoring of exposure levels is necessary to avoid allergic reactions or sensitivities among consumers .

Chemical Synthesis

Synthesis of Derivatives

The compound serves as a precursor for synthesizing other valuable chemical entities. Its structure allows for various chemical modifications that can lead to the creation of new compounds with enhanced properties. For instance, researchers have explored the synthesis of novel phospholipase A2 inhibitors derived from related structures, which are significant in biochemistry and pharmacology .

Data Summary Table

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer potential; DNA-targeting agents; metabolic pathways studied in vivo |

| Flavoring Agent | Used in food and fragrance; requires monitoring for allergic reactions |

| Chemical Synthesis | Precursor for synthesizing derivatives; involved in creating phospholipase A2 inhibitors |

| Safety and Toxicology | Classified as an irritant; requires caution in handling |

Case Studies

Case Study 1: Anticancer Properties

A study published in the European Journal of Medicinal Chemistry evaluated a series of α,β-unsaturated ketones including derivatives of trans-4-phenyl-3-buten-2-one for their anticancer activity. The results indicated significant cytotoxic effects against certain cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Metabolic Pathways

Research conducted on the metabolic fate of trans-4-phenylenes demonstrated that PBA was the predominant metabolite found in blood samples after administration, highlighting its detoxification pathway and implications for safety assessments .

作用機序

The mechanism of action of trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of the enzyme phospholipase A2, which is involved in the inflammatory response. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

類似化合物との比較

trans-4-Phenyl-3-buten-2-one: The non-deuterated analog, commonly used in similar applications but without the benefits of deuterium labeling.

Benzylideneacetone: Another analog with similar structural features but different reactivity and applications.

trans-Chalcone: A structurally related compound with distinct chemical properties and uses.

Uniqueness: trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is unique due to its deuterium labeling, which provides advantages in spectroscopic studies and metabolic research. The presence of deuterium atoms allows for detailed analysis of reaction mechanisms and pathways, making it a valuable tool in both academic and industrial research .

生物活性

Introduction

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 (commonly referred to as PBO-d4) is a deuterated derivative of trans-4-phenyl-3-buten-2-one (PBO), a compound known for its biological activity and applications in various fields including flavoring and fragrance. This article explores the biological activity of PBO-d4, focusing on its metabolism, mutagenicity, enzymatic inhibition, and potential health effects.

PBO-d4 has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| CAS Number | 1896-62-4 |

| Physical State | Light yellow crystalline |

| Solubility | Freely soluble in alcohols and organic solvents; very slightly soluble in water |

PBO-d4 is structurally similar to PBO but contains deuterium atoms, which may influence its metabolic pathways and biological interactions.

In Vivo Studies

Research indicates that PBO undergoes reductive metabolism primarily to 4-phenyl-2-butanone (PBA) in vivo. In studies conducted on rats and dogs, PBA was identified as the predominant metabolite following intravenous administration of PBO. The carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol (PBOL), was also detected but at significantly lower concentrations (only 3% of that of PBA) . This suggests that PBO is primarily detoxified through conversion to PBA.

Metabolite Formation

When incubated with liver microsomes from untreated rats in the presence of NADPH, PBO forms trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO) as a metabolite. This metabolic pathway highlights the compound's potential for further biological activity through its metabolites .

Mutagenicity

PBO has been shown to exhibit mutagenic properties in the Ames test using Salmonella typhimurium TA 100 when activated with S9 mix. However, its metabolites PBA and PBOL did not demonstrate mutagenic activity. This indicates that while PBO itself poses a risk for genetic mutations, its metabolites may not .

Enzyme Inhibition

PBO acts as an inhibitor of phospholipase A2 (PLA2), an enzyme critical for the biosynthesis of eicosanoids involved in inflammation and immune responses. This inhibition has implications for pest control, as it can affect the immune reactions of insects like the diamondback moth .

Sensitization Potential

PBO has been reported to cause skin sensitization and irritation. Clinical studies have indicated that exposure can lead to contact dermatitis in sensitive individuals. The compound's irritant properties necessitate caution in its use within consumer products .

Case Studies and Research Findings

Several studies have explored the biological effects of PBO and its derivatives:

- Reductive Metabolism Study : A study highlighted the metabolic pathways of PBO in rats and dogs, confirming the predominant formation of PBA as a detoxification product .

- Mutagenicity Assessment : Research utilizing the Ames test demonstrated that while PBO is mutagenic, its primary metabolites are not, suggesting a potential safety profile for these derivatives .

- Enzymatic Activity : Investigations into PLA2 inhibition revealed that PBO can significantly impact insect physiology by disrupting eicosanoid biosynthesis .

特性

IUPAC Name |

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-UGHRQIHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584113 | |

| Record name | (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130208-38-7 | |

| Record name | (3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。